1,1-Difluoro-2-vinylcyclopropane
Overview
Description
1,1-Difluoro-2-vinylcyclopropane is an organic compound with the molecular formula C5H6F2. It is a member of the cyclopropane family, characterized by a three-membered ring structure with two fluorine atoms and a vinyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst. this method yields low amounts of the desired product . Another method involves the use of potassium fluoride and 18-crown-6 to increase the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes and optimization of reaction conditions are crucial for industrial applications. The development of efficient and cost-effective methods for large-scale production remains an area of active research.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, 18-crown-6, and various catalysts such as tetraphenylarsonium chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds .
Scientific Research Applications
1,1-Difluoro-2-vinylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-vinylcyclopropane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms and the strained cyclopropane ring. These features make the compound highly reactive and capable of forming stable intermediates and products. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane: Similar in structure but lacks the vinyl group.
1,1-Dichloro-2-vinylcyclopropane: Contains chlorine atoms instead of fluorine.
2-Vinyl-1,1-cyclopropanedicarboxylic acid: Contains carboxylic acid groups instead of fluorine atoms.
Uniqueness
1,1-Difluoro-2-vinylcyclopropane is unique due to the presence of both fluorine atoms and a vinyl group, which impart distinct chemical properties. The fluorine atoms increase the compound’s reactivity and stability, while the vinyl group allows for further functionalization and derivatization .
Properties
IUPAC Name |
2-ethenyl-1,1-difluorocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGRUGHFNFAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989211 | |
Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-34-8 | |
Record name | 1,1-Difluoro-2-vinylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 694-34-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the structure of poly(1,1-difluoro-2-vinylcyclopropane)?
A1: Research published in "Synthesis and Radical Polymerization of this compound: A Reexamination and Structural Reassignment" revealed that the previously proposed structure of the polymer was incorrect. Through comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with other techniques, the authors reassigned the polymer structure. This reassignment aligns with theoretical predictions and experimental observations regarding the radical ring-opening behavior of fluorinated cyclopropanes. []
Q2: How does the presence of fluorine atoms influence the reactivity of this compound?
A2: "Hydrierwärmen, III. Einfluß von Fluorsubstituenten auf die thermische Umlagerung des Cyclopropansystems" investigates the impact of fluorine substituents on the thermal rearrangement of the cyclopropane system in this compound. The research demonstrates that fluorine destabilizes the cyclopropane ring, lowering its energy by approximately 12-14 kcal/mol. This destabilization significantly influences the molecule's reactivity, impacting both the vinylcyclopropane rearrangement and the 1,5-homodienyl hydrogen shift. []
Q3: What polymerization methods have been explored for this compound?
A3: Beyond conventional radical polymerization, research has investigated the cationic polymerization of this compound under high pressure. Studies like "Cationic polymerization of this compound (DFVC) at pressures up to 10,000 kg/cm2☆" explore how extreme conditions can influence the polymerization process and the resulting polymer's properties. [] Additionally, "Radical polymerization of this compound at pressures of up to 10,000 kg/cm2☆" delves into the impact of high pressure on the radical polymerization of this monomer. [] These investigations provide valuable insights into tailoring polymerization conditions to achieve desired material properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.